methyl 4-(2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate
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Description
Methyl 4-(2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C22H18FN5O4 and its molecular weight is 435.415. The purity is usually 95%.
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Biological Activity
Methyl 4-(2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate is a complex organic compound that belongs to the pyrazolo[3,4-d]pyridazine family. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article synthesizes available research findings to provide a comprehensive overview of its biological activity.
Chemical Structure
The structural formula of this compound can be represented as follows:
This structure features a pyrazolo[3,4-d]pyridazine core, which is known for its diverse pharmacological properties.
Biological Activity Overview
Research has demonstrated that compounds containing the pyrazolo[3,4-d]pyridazine scaffold exhibit significant biological activities, particularly in cancer therapy. The following sections summarize key findings regarding the biological activity of this compound.
1. Anticancer Activity
A study focusing on pyrazolo[3,4-d]pyridazine derivatives highlighted that compounds with similar structures displayed potent inhibitory effects on fibroblast growth factor receptors (FGFRs), which are critical in various cancers. For instance, compound 10h from this study showed an IC50 value of 114.5 nmol/L against FGFR1 and demonstrated significant antitumor efficacy in vivo, achieving a tumor growth inhibition (TGI) of 91.6% at a dose of 50 mg/kg in xenograft models .
Compound | Target | IC50 (nmol/L) | TGI (%) |
---|---|---|---|
10h | FGFR1 | 114.5 | 91.6 |
2. Kinase Inhibition
The pyrazolo[3,4-d]pyridazine derivatives are recognized for their ability to inhibit various kinases involved in cancer progression. Specifically, the structure-activity relationship (SAR) studies indicate that modifications to the pyrazolo ring significantly affect kinase inhibitory activity. The presence of specific substituents enhances binding affinity and selectivity towards FGFRs and other kinases .
The mechanism by which these compounds exert their biological effects often involves the modulation of signaling pathways associated with cell proliferation and survival. For example, inhibition of FGFR signaling leads to reduced proliferation in cancer cell lines exhibiting FGFR dysregulation . Additionally, some derivatives have been shown to inhibit phosphorylation events critical for cancer cell growth .
Case Studies
Several case studies have documented the efficacy of pyrazolo[3,4-d]pyridazine derivatives in preclinical models:
- Case Study 1 : A derivative similar to this compound was tested against various cancer cell lines (e.g., MDA-MB-231). The results indicated a significant reduction in cell viability at micromolar concentrations .
- Case Study 2 : In another study involving xenograft models, a related compound demonstrated substantial antitumor effects with minimal toxicity to normal tissues, suggesting a favorable therapeutic index .
Properties
IUPAC Name |
methyl 4-[[2-[1-(4-fluorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O4/c1-13-18-11-24-28(17-9-5-15(23)6-10-17)20(18)21(30)27(26-13)12-19(29)25-16-7-3-14(4-8-16)22(31)32-2/h3-11H,12H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSTYVASXVSVRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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